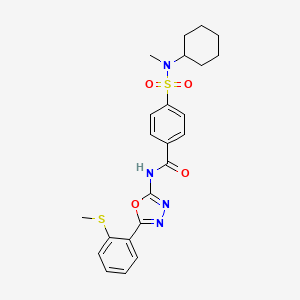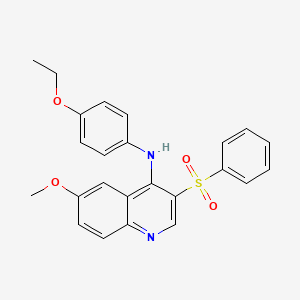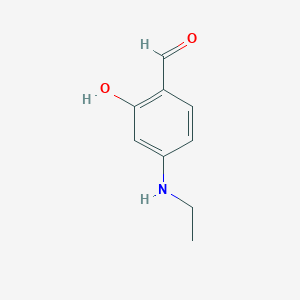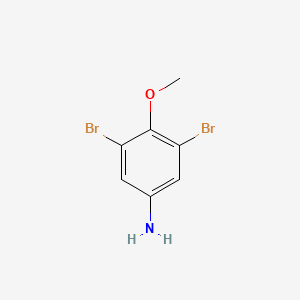
3,5-Dibromo-4-methoxyaniline
Overview
Description
3,5-Dibromo-4-methoxyaniline: is an organic compound with the molecular formula C7H7Br2NO It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 4 is replaced by a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-methoxyaniline typically involves the bromination of 4-methoxyaniline. The process can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually conducted in a solvent like acetic acid or chloroform at a controlled temperature to ensure selective bromination at the 3 and 5 positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Dibromo-4-methoxyaniline can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form this compound derivatives with different functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under appropriate conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of reduced derivatives with different functional groups.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3,5-Dibromo-4-methoxyaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of brominated aniline derivatives on biological systems. It may also be used in the development of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit pharmacological activities that can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-methoxyaniline depends on its specific application. In chemical reactions, the bromine atoms and the methoxy group play crucial roles in determining the reactivity and selectivity of the compound. The bromine atoms can act as leaving groups in substitution reactions, while the methoxy group can influence the electronic properties of the benzene ring.
In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways and molecular targets involved would depend on the specific biological context and the nature of the derivatives being studied.
Comparison with Similar Compounds
3,5-Dibromoaniline: Similar structure but lacks the methoxy group.
4-Methoxyaniline: Similar structure but lacks the bromine atoms.
3,5-Dichloro-4-methoxyaniline: Similar structure with chlorine atoms instead of bromine.
Uniqueness: 3,5-Dibromo-4-methoxyaniline is unique due to the presence of both bromine atoms and a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific electronic effects that can influence its behavior in various applications.
Properties
IUPAC Name |
3,5-dibromo-4-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRJDZBIXJWPJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride](/img/new.no-structure.jpg)
![6-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyrazine](/img/structure/B2578102.png)

![N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2578105.png)

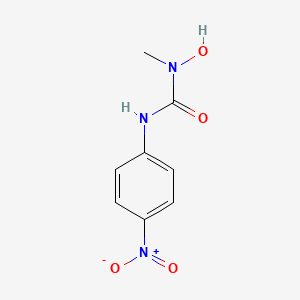

![3-(3-bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2578112.png)
![N-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2578114.png)

![Methyl 4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2578119.png)
